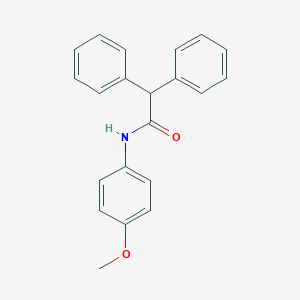

N-(4-methoxyphenyl)-2,2-diphenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATVTEDXNKZSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322641 | |

| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23105-44-4 | |

| Record name | NSC401724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4). While this compound is commercially available, a significant gap exists in the scientific literature regarding its experimentally determined physical characteristics and spectral data. This document aims to bridge that gap by presenting a combination of computed data from reliable databases, a proposed synthetic route based on established chemical principles, and detailed protocols for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be interested in this molecule for its potential applications in medicinal chemistry and materials science.

Introduction and Molecular Overview

This compound is a member of the acetamide family, characterized by a central amide functional group linking a 4-methoxyphenyl moiety to a diphenylmethyl group. Its chemical structure suggests potential for interesting pharmacological and material properties, stemming from the combination of the electron-donating methoxy group, the rigid diphenylmethyl scaffold, and the hydrogen-bonding capability of the amide linkage.

This guide provides a detailed look at the fundamental physicochemical properties of this compound. Due to the scarcity of published experimental data, we present a robust, proposed synthetic protocol and a comprehensive suite of analytical methods that would allow any competent laboratory to produce and thoroughly characterize this compound.

Molecular Structure and Basic Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23105-44-4 | PubChem[1] |

| Molecular Formula | C₂₁H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 317.38 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |

| InChI Key | ZATVTEDXNKZSDM-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational predictions provide a valuable starting point for understanding the behavior of this compound. The following properties have been calculated using established algorithms.

| Property | Predicted Value | Source |

| XLogP3 | 4.4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be readily achieved through the formation of an amide bond between diphenylacetic acid and p-anisidine. Two common and effective methods are proposed: direct amidation using a coupling agent, or a two-step procedure involving the formation of an acyl chloride intermediate.

Caption: Proposed synthetic workflows for this compound.

Properties of Starting Materials

Successful synthesis and purification are predicated on a thorough understanding of the starting materials.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 147-149 | 114 @ 0.05 Torr |

| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | 243 |

Detailed Synthetic Protocol (Proposed)

The following protocol describes the synthesis via the acyl chloride intermediate, which is often a high-yielding and clean reaction.

Step 1: Synthesis of Diphenylacetyl Chloride

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction: To the flask, add diphenylacetic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

-

Heating: Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude diphenylacetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Apparatus Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Reaction: Cool the solution in an ice bath. Dissolve the crude diphenylacetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the p-anisidine solution via the addition funnel.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and p-anisidine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Recommended Analytical Characterization

Due to the lack of published experimental data, the following analytical techniques are recommended for the full characterization of the synthesized this compound.

Caption: Recommended analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings, a singlet for the methoxy group protons, a singlet for the methine proton of the diphenylmethyl group, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide, the methoxy carbon, and the various aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be crucial for confirming the presence of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

C-O stretch (ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₂₁H₁₉NO₂. The fragmentation pattern can provide further structural confirmation.

Melting Point Determination

A sharp melting point range is a key indicator of the purity of the synthesized compound. This can be determined using a standard melting point apparatus.

Solubility Studies

The solubility of the purified compound should be assessed in a range of common laboratory solvents, including water, alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar solvents (hexanes, toluene). This is critical information for its handling, formulation, and application.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This technical guide has provided a comprehensive summary of its known and predicted properties. While there is a notable absence of experimentally verified data in the public domain, the proposed synthetic route and detailed characterization workflow outlined herein provide a clear path for researchers to produce and validate the physical and spectral properties of this compound. It is our hope that this guide will stimulate further research into this and related molecules.

References

-

PubChem. (n.d.). N-(4-methoxyphenyl)acetamide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Diphenylacetic acid. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). p-Anisidine. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diphenylacetyl chloride. Retrieved January 15, 2026, from [Link]

-

Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-methoxyphenyl)-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the amide N-(4-methoxyphenyl)-2,2-diphenylacetamide. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and a thorough understanding of the synthesis and analytical validation of these structures is paramount for drug discovery and development professionals. This document details a robust synthetic protocol based on the Schotten-Baumann reaction, a classic yet highly effective method for amide synthesis. Furthermore, it outlines a suite of analytical techniques for the comprehensive characterization of the target molecule, ensuring its identity, purity, and structural integrity. This guide is intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.

Introduction: The Significance of Amide Scaffolds

The amide functional group is one of the most prevalent and important structural motifs in chemistry and biology. It forms the backbone of peptides and proteins and is a key constituent in a vast array of pharmaceuticals, natural products, and advanced materials. The unique electronic and steric properties of the amide bond impart specific conformational preferences and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity.

The target molecule of this guide, this compound (CAS No. 23105-44-4), combines several key structural features: a central amide linkage, a methoxy-substituted aromatic ring common in many bioactive molecules, and two phenyl groups that introduce significant steric bulk and lipophilicity. Understanding the synthesis and characterization of such molecules provides a foundational skill set for chemists involved in the design and preparation of novel chemical entities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic acyl substitution reaction between diphenylacetyl chloride and p-anisidine. This transformation is a classic example of the Schotten-Baumann reaction, which is widely employed for the formation of amides and esters.[1]

Reaction Principle: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base.[2][3] The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.[3] The reaction is typically carried out in a two-phase system (e.g., an organic solvent and water) or in a single aprotic solvent with an organic base.[4]

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is guided by the following principles:

-

Choice of Acylating Agent: Diphenylacetyl chloride is a reactive acylating agent that readily undergoes nucleophilic attack by the amine. It can be prepared from diphenylacetic acid using reagents like thionyl chloride or oxalyl chloride.[5]

-

Nucleophile: p-Anisidine (4-methoxyaniline) is a readily available primary aromatic amine. The electron-donating nature of the methoxy group slightly enhances the nucleophilicity of the amine compared to aniline.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced.[6] An aqueous solution of a base like sodium hydroxide can also be employed in a biphasic system.[1] The use of an organic base in an aprotic solvent is often preferred for ease of workup.

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is ideal to prevent hydrolysis of the acid chloride.[6]

-

Temperature: The reaction is typically exothermic and is therefore often carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6]

Visualizing the Reaction Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Anisidine

-

Diphenylacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-anisidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acid Chloride: Dissolve diphenylacetyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the diphenylacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl solution to the flask.

-

Workup: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should:

-

Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

-

Have low solubility for the compound at low temperatures (e.g., 0-4 °C).

-

Either not dissolve the impurities at all or keep them dissolved at low temperatures.

-

Be chemically inert towards the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For a compound like this compound, which has both polar (amide) and non-polar (diphenyl and methoxyphenyl) regions, a solvent of intermediate polarity or a mixed solvent system is often effective. Common choices for recrystallization of amides include ethanol, ethyl acetate, or a mixture of ethanol and water.[7]

Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₂₁H₁₉NO₂[3] |

| Molecular Weight | 317.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected signals for this compound are:

-

A singlet for the methoxy (–OCH₃) protons.

-

Aromatic protons of the 4-methoxyphenyl group, likely appearing as two doublets.

-

Aromatic protons of the two phenyl groups.

-

A singlet for the methine (–CH) proton adjacent to the carbonyl group.

-

A broad singlet for the amide (–NH) proton.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The expected signals include:

-

A signal for the carbonyl (C=O) carbon.

-

Signals for the aromatic carbons of the three phenyl rings.

-

A signal for the methine (–CH) carbon.

-

A signal for the methoxy (–OCH₃) carbon.

-

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

N-H stretching vibration of the amide.

-

C=O stretching vibration of the amide (Amide I band).

-

N-H bending and C-N stretching vibrations (Amide II band).

-

C-O stretching of the methoxy group.

-

C-H stretching and bending vibrations of the aromatic rings.

Visualizing the Characterization Workflow

Caption: A typical workflow for the characterization of a synthesized organic compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described Schotten-Baumann reaction protocol offers a reliable and efficient method for the preparation of this target molecule. The subsequent purification by recrystallization and comprehensive characterization using a suite of analytical techniques are crucial steps to ensure the quality and integrity of the final product. The principles and procedures outlined herein are broadly applicable to the synthesis and analysis of a wide range of amide-containing compounds, making this guide a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- Grokipedia. Schotten–Baumann reaction.

- J&K Scientific LLC. Schotten-Baumann Reaction. 2021.

- Chemistry Education. Synthesis and analysis of amides.

- SATHEE CUET. Chemistry Schotten Baumann Reaction.

- Fisher Scientific. Amide Synthesis.

-

PubChem. This compound. Available from: [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]

-

PubChem. Diphenylacetyl chloride. Available from: [Link]

-

Matrix Fine Chemicals. This compound. Available from: [Link]

-

Organic Syntheses. Diphenylketene. Available from: [Link]

-

ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Available from: [Link]

-

Organic Syntheses. Diphenylacetyl chloride. Available from: [Link]

-

PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

-

ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available from: [Link]

-

ResearchGate. ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

SpectraBase. N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. N-Ethyl-N-(4-methoxyphenyl)acetamide - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChemLite. N-(4-methoxyphenyl)-n-phenylacetamide (C15H15NO2). Available from: [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

NIST WebBook. Acetamide, N-(4-methoxyphenyl)-2,2-dichloro-. Available from: [Link]

-

NIST WebBook. Acetamide, N-(4-methoxyphenyl)-N-methyl-. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C21H19NO2 | CID 344678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23105-44-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 7. This compound CAS#: 23105-44-4 [m.chemicalbook.com]

A Technical Guide to N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4): Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4), a substituted amide of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, proposes a robust and detailed protocol for its synthesis via amide coupling, and outlines a self-validating framework for its analytical characterization. While direct biological data for this specific molecule is sparse, this guide synthesizes information from structurally related compounds to discuss its potential pharmacological profile, offering a scientifically grounded perspective for researchers in drug discovery and development.

Core Compound Identity and Physicochemical Properties

This compound is a complex amide featuring a diphenylacetyl group attached to a p-anisidine moiety. This unique combination of a bulky, hydrophobic diphenylmethane core and an electron-rich methoxyphenyl group suggests potential for diverse chemical interactions and biological activities. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 23105-44-4 | [1][2][3][4] |

| Molecular Formula | C₂₁H₁₉NO₂ | [1][2][4][5] |

| Molecular Weight | 317.39 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1][5] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1][5] |

| InChIKey | ZATVTEDXNKZSDM-UHFFFAOYSA-N | [1][5] |

| Computed XLogP3 | 4.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

Synthesis Methodology: An Amide Coupling Approach

The synthesis of this compound is most logically achieved through the formation of an amide bond between diphenylacetic acid and p-anisidine (4-methoxyaniline). A common and highly effective method involves the activation of the carboxylic acid to an acid chloride, which then readily reacts with the amine. This two-step, one-pot procedure is reliable and scalable for laboratory settings.

Retrosynthetic Analysis and Strategy

The primary disconnection for retrosynthesis is the amide C-N bond. This reveals two commercially available precursors: diphenylacetic acid and p-anisidine. The strategic choice to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) is driven by the need to create a highly electrophilic carbonyl carbon, facilitating a nucleophilic attack by the weakly basic aniline nitrogen of p-anisidine. A non-nucleophilic base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct, preventing the protonation of the p-anisidine and driving the reaction to completion.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

Materials:

-

Diphenylacetic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.2 equiv)

-

p-Anisidine (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenylacetic acid (1.0 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Amine Coupling: In a separate flask, dissolve p-anisidine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Cool the acid chloride solution back to 0 °C. Add the p-anisidine/TEA solution dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis and Purification Workflow

Caption: Hypothetical inhibition of the COX pathway.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a clear characterization profile. The detailed synthetic and analytical protocols provided herein offer a solid foundation for its preparation and validation. Based on a structural analysis of its core components, the molecule presents as a candidate for biological screening, particularly for antimicrobial and anti-inflammatory activities. Future research should focus on the practical synthesis and spectroscopic confirmation of the compound, followed by in vitro assays to explore its potential efficacy against bacterial or fungal strains and its inhibitory activity on inflammatory enzymes like COX-1 and COX-2.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). CAS 2310. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]

-

PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of N-(4-methoxyphenyl)-2,2-diphenylacetamide Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-(4-methoxyphenyl)-2,2-diphenylacetamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers insights into the therapeutic potential of this chemical scaffold.

Introduction: The Therapeutic Promise of Acetamide Scaffolds

The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to form hydrogen bonds and its metabolic stability make it a desirable feature in drug design. The this compound scaffold combines the features of an anilide with a bulky diphenylmethyl group, suggesting potential for interaction with various biological targets. This guide will delve into the known biological activities associated with this scaffold, with a primary focus on its anticonvulsant and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a substituted aniline with a diphenylacetylating agent. A general synthetic route is outlined below.

General Synthesis Protocol

A common method for the synthesis of these derivatives is the acylation of p-anisidine with diphenylacetyl chloride.

Step-by-step Protocol:

-

Dissolution: Dissolve p-anisidine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of diphenylacetyl chloride in the same solvent to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.

Figure 1: General synthetic scheme for this compound.

Anticonvulsant Activity

Derivatives of acetamides and anilides have been extensively studied for their anticonvulsant properties.[1][2] The this compound scaffold is of particular interest due to its structural resemblance to known anticonvulsant drugs.

Preclinical Evaluation

The anticonvulsant activity of novel compounds is typically assessed in rodent models using standardized tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[3] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. Neurotoxicity is often evaluated using the rotarod test to assess motor coordination.[3]

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound derivatives are limited, general trends can be inferred from related classes of compounds:

-

Aromatic Substitution: The nature and position of substituents on both the N-phenyl ring and the diphenylmethyl moiety can significantly influence activity. Electron-donating groups, such as the methoxy group at the para-position of the N-phenyl ring, have been shown in some classes of anticonvulsants to enhance activity.[3]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the diphenylmethyl group, is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Proposed Mechanisms of Action

The exact mechanism of action for this class of compounds is not fully elucidated. However, based on structurally related anticonvulsants, potential mechanisms include:

-

Modulation of Voltage-Gated Sodium Channels: A common mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.

-

Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

Figure 2: Putative mechanism of action for anticonvulsant acetamide derivatives.

Antimicrobial and Antifungal Activity

Recent research has highlighted the potential of N-(4-methoxyphenyl)acetamide derivatives as antimicrobial and antifungal agents.[4][5] Specifically, dithiocarbamate derivatives have shown promising activity against various pathogens.[4]

In Vitro Antimicrobial Screening

The antimicrobial activity of these compounds is typically evaluated using standard methods such as the broth microdilution or agar well diffusion assays to determine the minimum inhibitory concentration (MIC) and zone of inhibition, respectively.[4][6]

A study on dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide reported significant fungicidal activity against Fusarium oxysporum and bactericidal activity against Pectobacterium carotovorum.[4] For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate at a concentration of 0.4% completely inhibited the growth of Fusarium oxysporum and produced a maximum inhibition zone of 18 mm against Pectobacterium carotovorum.[4]

Table 1: Antimicrobial Activity of a Dithiocarbamate Derivative

| Compound | Test Organism | Concentration | Result |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | 0.4% | Complete growth inhibition[4] |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4% | 18 mm zone of inhibition[4] |

Experimental Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Potato Dextrose Agar for fungi.

-

Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri plates.

-

Well Preparation: Once the agar solidifies, create uniform wells using a sterile cork borer.

-

Compound Addition: Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While current research has primarily focused on the anticonvulsant and antimicrobial activities of related structures, further exploration of this specific scaffold is warranted.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: To establish clear structure-activity relationships.

-

In-depth mechanistic studies: To elucidate the precise molecular targets of these compounds.

-

In vivo efficacy and safety profiling: To assess the therapeutic potential in animal models.

References

-

ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PMC. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]

-

SciSpace. (2022). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

-

PMC. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

PMC. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Retrieved from [Link]

-

PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Retrieved from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2017). Retrieved from [Link]

-

PubMed. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Retrieved from [Link]

-

PubMed. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Retrieved from [Link]

-

PubMed Central. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) N-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Retrieved from [Link]

Sources

- 1. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N-(4-methoxyphenyl)-2,2-diphenylacetamide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-methoxyphenyl)-2,2-diphenylacetamide. As a crucial aspect of chemical analysis, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this molecule.

Introduction

This compound is a member of the acetamide class of organic compounds, characterized by an acetamide group linked to a 4-methoxyphenyl moiety and bearing two phenyl substituents on the acetyl methyl group.[1] Its molecular formula is C₂₁H₁₉NO₂, with a molecular weight of 317.4 g/mol .[1] The structural confirmation and purity of this compound are critical for its application in research and development, necessitating a thorough analysis of its spectroscopic data. This guide will delve into the predicted and expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, drawing upon established principles and data from structurally analogous compounds.

Molecular Structure and Synthesis

A fundamental understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The synthesis of N-aryl amides often involves the acylation of an aniline derivative with an appropriate acylating agent. A common synthetic route for related compounds involves the reaction of an aniline with an acyl chloride or anhydride. For instance, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by reacting 4-methoxyaniline with acetic anhydride.[2]

Caption: A plausible synthetic route to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.2 | Singlet | 1H | N-H (amide proton) |

| ~ 7.2-7.5 | Multiplet | 10H | C₆H₅ (diphenyl protons) |

| ~ 7.4 | Doublet | 2H | Ar-H (protons ortho to NH) |

| ~ 6.8 | Doublet | 2H | Ar-H (protons ortho to OCH₃) |

| ~ 5.2 | Singlet | 1H | CH (methine proton) |

| ~ 3.7 | Singlet | 3H | OCH₃ (methoxy protons) |

Interpretation and Rationale

-

Amide Proton (N-H): A singlet is expected for the amide proton, typically in the downfield region (~10.2 ppm in DMSO-d₆), due to its acidic nature and resonance delocalization. The exact chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (C₆H₅): The ten protons of the two phenyl groups on the acetyl moiety are expected to appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).

-

4-Methoxyphenyl Protons: The aromatic protons of the 4-methoxyphenyl group will appear as two distinct doublets due to their para-substitution pattern. The two protons ortho to the amide group are expected to be slightly downfield (~7.4 ppm) compared to the two protons ortho to the electron-donating methoxy group (~6.8 ppm).

-

Methine Proton (CH): The single proton on the carbon adjacent to the carbonyl and the two phenyl groups will appear as a singlet at approximately 5.2 ppm.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will give a sharp singlet at around 3.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide carbonyl) |

| ~ 156 | Ar-C (carbon attached to OCH₃) |

| ~ 140 | Ar-C (quaternary carbons of diphenyl groups) |

| ~ 132 | Ar-C (quaternary carbon of methoxyphenyl group) |

| ~ 129 | Ar-CH (diphenyl groups) |

| ~ 128 | Ar-CH (diphenyl groups) |

| ~ 127 | Ar-CH (diphenyl groups) |

| ~ 122 | Ar-CH (methoxyphenyl, ortho to NH) |

| ~ 114 | Ar-CH (methoxyphenyl, ortho to OCH₃) |

| ~ 60 | CH (methine carbon) |

| ~ 55 | OCH₃ (methoxy carbon) |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.

-

Aromatic Carbons: The aromatic region will show several signals. The carbon bearing the methoxy group will be the most downfield of the methoxyphenyl carbons (~156 ppm) due to the deshielding effect of the oxygen. The quaternary carbons of the diphenyl groups will also be in the downfield region (~140 ppm). The protonated aromatic carbons will appear in the range of 114-129 ppm.

-

Methine Carbon (CH): The methine carbon, attached to two phenyl groups and the carbonyl group, is expected at approximately 60 ppm.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a sharp singlet at around 55 ppm.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3060-3030 | Medium | C-H stretch (aromatic) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1660 | Strong | C=O stretch (amide I band) |

| ~ 1600, 1510, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1240 | Strong | C-O stretch (aryl ether) |

Interpretation and Rationale

-

N-H Stretch: A characteristic medium-intensity peak is expected around 3300 cm⁻¹ for the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and methine groups) are found below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group. This is a very reliable and prominent peak for identifying amides.

-

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretch: A strong band around 1240 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 317, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

A prominent fragment at m/z = 167, corresponding to the diphenylmethyl cation [CH(C₆H₅)₂]⁺, formed by cleavage of the C-C bond between the carbonyl and the methine carbon.

-

A fragment at m/z = 123, corresponding to the 4-methoxyaniline radical cation.

-

A fragment at m/z = 108, corresponding to the 4-methoxyphenol radical cation, which can be formed from the 4-methoxyaniline fragment.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, provides a robust framework for the characterization of this compound. The combination of these techniques offers a self-validating system for structural confirmation. While the data presented is based on established principles and analogous compounds, experimental verification is always recommended for definitive structural elucidation. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Unlocking the Therapeutic Potential of N-(4-methoxyphenyl)-2,2-diphenylacetamide: A Technical Guide to Target Identification and Validation

Abstract

N-(4-methoxyphenyl)-2,2-diphenylacetamide is a novel small molecule with a chemical scaffold suggestive of diverse pharmacological activities. While direct biological data for this specific compound is not yet publicly available, its structural motifs, specifically the diphenylacetamide core and the N-(4-methoxyphenyl) group, are present in compounds with known anti-inflammatory, analgesic, anticancer, and anticonvulsant properties. This technical guide provides a comprehensive framework for the systematic investigation of this compound's therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a roadmap for target identification, validation, and preclinical assessment. This document outlines a series of hypothesized therapeutic targets and detailed experimental protocols to elucidate the compound's mechanism of action and guide its development as a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The molecule this compound presents an intriguing starting point for investigation due to its structural similarity to classes of compounds with established biological activities. The diphenylamine and acetamide moieties are key pharmacophores in a range of bioactive molecules.[1] This guide will explore three primary, plausible therapeutic avenues for this compound based on structure-activity relationships of related molecules: anti-inflammatory and analgesic effects, anticancer activity, and anticonvulsant potential.

Our approach is to present a hypothesis-driven framework for the preclinical evaluation of this compound. This involves proposing potential molecular targets, outlining robust experimental workflows for target validation, and providing detailed protocols for key in vitro and in vivo assays.

Hypothesized Therapeutic Target Area 1: Anti-inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition

Scientific Rationale: The diphenylacetamide scaffold is present in known non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Derivatives of 2-chloro-N,N-diphenylacetamide have been shown to possess analgesic activity, with molecular docking studies suggesting binding to COX-1 and COX-2 enzymes.[2] Therefore, it is a strong working hypothesis that this compound may function as a COX inhibitor.

Experimental Workflow for Assessing COX Inhibition

The following workflow outlines the steps to determine if this compound acts as a COX inhibitor.

Caption: Workflow for evaluating the anti-inflammatory and analgesic potential of this compound.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.

Protocol:

-

Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), hematin, L-epinephrine, Tris-HCl buffer (pH 8.0), and a Prostaglandin E2 (PGE2) EIA kit.

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of test concentrations.

-

Assay Procedure: a. In a 96-well plate, add Tris-HCl buffer, hematin, and L-epinephrine. b. Add the test compound or vehicle control (DMSO). c. Add COX-1 or COX-2 enzyme solution and incubate for 5 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for 2 minutes at 37°C. f. Stop the reaction by adding 1 M HCl. g. Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.

Protocol:

-

Animals: Male Wistar rats (180-200 g).

-

Procedure: a. Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. b. After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Hypothesized Therapeutic Target Area 2: Anticancer Activity

Scientific Rationale: Phenylacetamide derivatives have demonstrated promising anticancer properties.[3][4] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines.[3][4] A resveratrol derivative incorporating a phenylacetamide moiety was found to induce cell cycle arrest and apoptosis in breast cancer cells.[5][6] These findings suggest that this compound could possess antiproliferative and pro-apoptotic activities in cancer cells.

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Experimental Protocols

Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.

Protocol:

-

Cell Lines: A representative panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration that causes 50% growth inhibition).

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Procedure: a. Treat cancer cells with the GI50 concentration of the compound for 24 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. d. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Hypothesized Therapeutic Target Area 3: Anticonvulsant Activity

Scientific Rationale: Several derivatives of acetamide have been identified as having significant anticonvulsant properties.[7][8] For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in the maximal electroshock (MES) seizure model.[7] The structural features of this compound are consistent with those of other compounds that modulate neuronal excitability.

Experimental Workflow for Assessing Anticonvulsant Activity

Caption: Workflow for evaluating the anticonvulsant potential of this compound.

Detailed Experimental Protocols

Objective: To assess the ability of this compound to prevent the spread of seizures.

Protocol:

-

Animals: Male Swiss mice (20-25 g).

-

Procedure: a. Administer the test compound at various doses intraperitoneally. b. At the time of peak effect (determined in preliminary studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes. c. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Objective: To evaluate the potential motor impairment caused by this compound.

Protocol:

-

Animals: Male Swiss mice (20-25 g).

-

Procedure: a. Train the mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute). b. Administer the test compound at various doses. c. At the time of peak effect, place the mice on the rotarod and record the number of animals that fall off within 1 minute.

-

Data Analysis: Determine the TD50, the dose that causes motor impairment in 50% of the animals.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | |||

| Indomethacin (Control) | |||

| Celecoxib (Control) |

Table 2: Summary of In Vitro Anticancer Activity

| Cell Line | This compound GI50 (µM) | Doxorubicin (Control) GI50 (µM) |

| MCF-7 | ||

| PC-3 | ||

| A549 |

Table 3: Summary of In Vivo Anticonvulsant and Neurotoxicity Data

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |

| This compound | ||||

| Phenytoin (Control) | ||||

| Ethosuximide (Control) |

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial exploration of the therapeutic potential of this compound. The proposed workflows and protocols are designed to systematically evaluate its activity in three key therapeutic areas: inflammation and pain, cancer, and epilepsy. The results from these studies will be crucial in determining the most promising therapeutic direction for this novel compound.

Positive findings in any of these areas would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and advanced preclinical efficacy and safety studies. The structural novelty of this compound, combined with the known activities of its constituent chemical motifs, underscores its potential as a valuable lead compound in the development of new medicines.

References

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and Bioallied Sciences, 7(1), 81–85. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed, 25709343. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

-

Chimento, A., Santarsiero, A., Iacopetta, D., Ceramella, J., De Luca, A., Infantino, V., ... & Pezzi, V. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. [Link]

-

Akhtar, M. J., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1648-1656. [Link]

-

Chimento, A., Santarsiero, A., Iacopetta, D., Ceramella, J., De Luca, A., Infantino, V., ... & Pezzi, V. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]

-

Peretz, A., et al. (2010). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 5(11), e13121. [Link]

-

Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250654. [Link]

-

Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 22-31. [Link]

-

Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

-

Yan, Z., Liu, S., Jin, F., et al. (2022). Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Proceedings of the Indian National Science Academy, 88, 1-10. [Link]

-

Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230298. [Link]

-

Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 579–582. [Link]

-

Pierre, S., et al. (2006). Inhibition of Cyclooxygenases by Dipyrone. British Journal of Pharmacology, 147(5), 465–473. [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved January 15, 2026, from [Link]

-

Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5489. [Link]

-

Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 345(9), 729-737. [Link]

-

Sycheva, Y. S., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

-

Alegaon, S. G., et al. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571. [Link]

-

Anné, J., De Clercq, E., Eyssen, H., & Dann, O. (1980). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial agents and chemotherapy, 18(2), 231–239. [Link]

-

Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5513–5521. [Link]

-

Sharma, R., & Kumar, P. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Organic Chemistry, 26(1), 3-21. [Link]

-

Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3345. [Link]

-

Ho, C. X., et al. (2015). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of Ethnopharmacology, 175, 128-135. [Link]

-

Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3), 217-233. [Link]

-

PubChem. (n.d.). N,N-Diphenylacetamide. PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [iris.unibas.it]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Aryl Acetamides: A Comprehensive Technical Guide to Their Diverse Biological Effects

Introduction

The N-aryl acetamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological effects exhibited by this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of N-aryl acetamides across various therapeutic areas, supported by detailed experimental protocols and quantitative data. This guide is designed to be a comprehensive resource, fostering a deeper understanding of this important pharmacophore and inspiring future drug discovery endeavors.

Synthetic Strategies for N-Aryl Acetamides

The synthesis of N-aryl acetamides can be achieved through several reliable methods, with the choice of route often dictated by the desired substitution patterns and the nature of the starting materials.

Classical Amidation

The most direct approach involves the acylation of an aniline with an acetylating agent. A common method is the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of the N-aryl bond.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the N-arylation of amides. It involves the reaction of an acetamide with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[1]

-

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, facilitates the coupling of an aryl halide with an amine or amide.[2][3] While traditionally requiring harsh reaction conditions, modern modifications with ligands have made this method more practical.[3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. The synthesis of N-aryl acetamides can be significantly expedited using microwave-assisted methods, often leading to higher yields and cleaner reactions in shorter timeframes.[4][5][6][7]

Analgesic and Anti-inflammatory Properties

N-aryl acetamides are perhaps most famously recognized for their analgesic and anti-inflammatory effects, with paracetamol (acetaminophen) being a prime example.

Mechanism of Action

The primary mechanism for the anti-inflammatory effects of many N-aryl acetamides is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The analgesic mechanism of paracetamol is more complex and not fully elucidated, but it is believed to involve the modulation of the endocannabinoid system and serotonergic pathways in the central nervous system.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on the aryl ring significantly influence the analgesic and anti-inflammatory activity. For instance, hydroxylation at the para-position of the phenyl ring is a key feature for the activity of paracetamol.

Anticonvulsant Activity

Several N-aryl acetamide derivatives have demonstrated potent anticonvulsant properties, making them promising candidates for the treatment of epilepsy.

Mechanism of Action

The anticonvulsant effects of N-aryl acetamides are often attributed to their ability to modulate the activity of voltage-gated ion channels, particularly sodium channels. By blocking these channels, they can reduce neuronal hyperexcitability and prevent the spread of seizure activity. Some derivatives may also exert their effects through interaction with GABAergic or glutamatergic neurotransmitter systems. For example, some pyrrolidine-2,5-dione derivatives containing an N-phenyl-acetamide moiety have shown potent anticonvulsant activity, possibly through a complex mechanism involving the inhibition of sodium and calcium currents.[8]

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected N-aryl acetamide derivatives in preclinical models.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative 19 | MES test (mice) | 100 (at 4h) | [9] |

| N-(alpha-naphthyl)-alpha-(1,2,4-triazol-1-yl)acetamide (Compound 6) | MES test (mice) | 64.9 | [10] |

| (R)-Propylisopropyl acetamide | 6 Hz seizure test (mice) | 11 (22mA), 46 (32mA), 57 (44mA) | [11] |

| (S)-Propylisopropyl acetamide | 6 Hz seizure test (mice) | 20 (22mA), 73 (32mA), 81 (44mA) | [11] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES test (mice) | 49.6 | [8] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | scPTZ test (mice) | 67.4 | [8] |

Antimicrobial Effects

The N-aryl acetamide scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of N-aryl acetamides are diverse and depend on the specific structural features of the molecule. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[12][13][14] Others may disrupt the integrity of the bacterial cell membrane, leading to cell death.[15] For instance, N-aryl mercaptoacetamides have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[16]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of representative N-aryl acetamide derivatives against various microbial strains.